molecular formula C25H23N3O4S B266236 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B266236
M. Wt: 461.5 g/mol
InChI Key: RSQHJUUULNUBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as HTP-6, is a novel compound that has gained increasing attention in scientific research due to its potential therapeutic applications. HTP-6 is a synthetic compound that belongs to the class of chromeno[2,3-c]pyrrole-3,9-dione derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to have various biochemical and physiological effects. 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation. In addition, 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to protect against oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for lab experiments. 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that can be easily synthesized in high purity and high yield. 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to have low toxicity and good solubility in water and organic solvents. However, there are some limitations for lab experiments with 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, the mechanism of action of 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully elucidated, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of research is to further investigate the mechanism of action of 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Understanding the molecular targets and signaling pathways involved in the effects of 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could lead to the development of more effective therapeutic agents. Another area of research is to study the pharmacokinetics and pharmacodynamics of 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in vivo. This could help to determine the optimal dosage and administration route for 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in clinical trials. In addition, further studies are needed to evaluate the efficacy and safety of 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in animal models and clinical trials for various diseases, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. The synthesis method for 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been optimized to yield high purity and high yield. However, further research is needed to fully elucidate the mechanism of action of 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and evaluate its efficacy and safety in animal models and clinical trials.

Synthesis Methods

The synthesis of 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that starts with the condensation of 3-hydroxybenzaldehyde and 5-isobutyl-1,3,4-thiadiazol-2-amine to form the intermediate product. The intermediate product is then reacted with 6,7-dimethylchromen-2-one and 1,3-cyclohexanedione to obtain 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The synthesis method has been optimized to yield high purity and high yield of 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Scientific Research Applications

1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB) in vitro and in vivo. 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, 1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to protect against oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

properties

Product Name

1-(3-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H23N3O4S/c1-12(2)8-19-26-27-25(33-19)28-21(15-6-5-7-16(29)11-15)20-22(30)17-9-13(3)14(4)10-18(17)32-23(20)24(28)31/h5-7,9-12,21,29H,8H2,1-4H3

InChI Key

RSQHJUUULNUBPI-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)O)C5=NN=C(S5)CC(C)C)C

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC(=CC=C5)O

Origin of Product

United States

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